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molecular formula C11H13FO B1354735 3-(4-Fluorophenyl)-2,2-dimethylpropanal

3-(4-Fluorophenyl)-2,2-dimethylpropanal

Cat. No. B1354735
M. Wt: 180.22 g/mol
InChI Key: QOGCXQRCIPLEPG-UHFFFAOYSA-N
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Patent
US04160036

Procedure details

A mixture of sodium hydroxide (4.2 g), water (4.2 g), benzene (6 ml) and tetrabutylammonium iodide (0.45 g) was heated to 70°. A solution of isobutyraldehyde (8.65 g) and 4-fluorobenzyl chloride (13.01 g) was dripped into the mixture which was stirred at 70° for 5 hr. The product was extracted into ether, the solution was dried (MgSO4) and evaporated to give an oil b.p. 80°/1.0 mm (15.30 g).
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
8.65 g
Type
reactant
Reaction Step Two
Quantity
13.01 g
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O.[CH:4](=[O:8])[CH:5]([CH3:7])[CH3:6].[F:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14]Cl)=[CH:12][CH:11]=1>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C1C=CC=CC=1>[F:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][C:5]([CH3:7])([CH3:6])[CH:4]=[O:8])=[CH:12][CH:11]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.2 g
Type
reactant
Smiles
O
Name
Quantity
0.45 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
6 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
8.65 g
Type
reactant
Smiles
C(C(C)C)=O
Step Three
Name
Quantity
13.01 g
Type
reactant
Smiles
FC1=CC=C(CCl)C=C1

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 70° for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 70°
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)CC(C=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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